Carbamic acid, (butyldimethylsilyl)methyl ester

Description

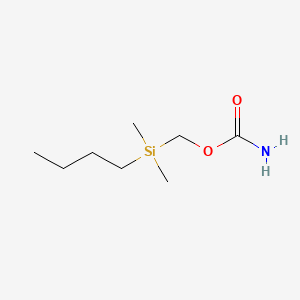

Carbamic acid, (butyldimethylsilyl)methyl ester, is a carbamate derivative characterized by a butyldimethylsilyl (BDMS) group attached to the methyl ester moiety. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. The BDMS substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl or aryl carbamates .

Properties

CAS No. |

3124-39-8 |

|---|---|

Molecular Formula |

C8H19NO2Si |

Molecular Weight |

189.33 g/mol |

IUPAC Name |

[butyl(dimethyl)silyl]methyl carbamate |

InChI |

InChI=1S/C8H19NO2Si/c1-4-5-6-12(2,3)7-11-8(9)10/h4-7H2,1-3H3,(H2,9,10) |

InChI Key |

WIRBZCVTVAQDPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](C)(C)COC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (butyldimethylsilyl)methyl ester typically involves the reaction of carbamic acid derivatives with butyldimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. For example, the reaction can be carried out in anhydrous tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high purity and yield, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (butyldimethylsilyl)methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.

Substitution: The butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.

Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include carbamic acid derivatives, alcohols, and substituted carbamates, depending on the specific reaction and conditions.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are extensively studied for their potential pharmacological properties. The butyldimethylsilyl group enhances the lipophilicity of the compound, making it suitable for drug formulation.

- Enzyme Inhibition : Research indicates that carbamic acids can inhibit various enzymes, including acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease. A study demonstrated that derivatives of carbamic acid showed significant inhibition of this enzyme, leading to increased acetylcholine levels in the brain .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. A case study involving a series of carbamate derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting potential as a chemotherapeutic agent .

Agricultural Applications

Carbamic acid derivatives are also utilized as herbicides and pesticides due to their ability to disrupt metabolic pathways in plants.

- Herbicidal Activity : A study reported that carbamate herbicides exhibit selective toxicity towards certain weeds while being less harmful to crops. The mechanism involves inhibition of key enzymes involved in plant growth regulation.

Environmental Science

The compound's ability to bind with heavy metals makes it useful in environmental remediation processes.

- Heavy Metal Chelation : Research has indicated that carbamic acid derivatives can effectively chelate heavy metals like lead and cadmium from contaminated water sources. This property is crucial for developing methods to purify water and soil .

Table 1: Pharmacological Properties of Carbamic Acid Derivatives

| Property | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | |

| Antimicrobial Activity | Effective against bacterial strains |

Table 2: Agricultural Efficacy of Carbamate Herbicides

| Herbicide | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Carbamate A | Common Lambsquarters | 85 | |

| Carbamate B | Pigweed | 90 |

Case Studies

- Neuropharmacological Effects :

- Anticancer Research :

- Environmental Remediation :

Mechanism of Action

The mechanism of action of carbamic acid, (butyldimethylsilyl)methyl ester involves its interaction with molecular targets such as enzymes and proteins. The butyldimethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites on the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Esters

Structural Variations and Substituent Effects

Carbamic acid esters exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

Pharmacological and Toxicological Insights

- Anticancer Potential: Carbamic acid derivatives with bulky substituents, such as BDMS or butylmethyl groups, have been associated with anticancer activity. For example, Carbamic acid, butylmethyl-methyl ester was identified in Aquilaria malaccensis extracts with demonstrated cytotoxicity against cervical cancer cells . The BDMS group may similarly enhance tumor targeting or stability.

- Antimicrobial Activity: Pyridine- and iodine-substituted carbamates (e.g., (5-Iodo-pyridin-2-yl)-methyl ester) show potent activity against S. aureus and E. coli .

- Toxicity: Unlike carbamic acid ethyl ester (urethane), which forms carcinogenic vinyl epoxides, BDMS and butylmethyl derivatives lack metabolic pathways to generate mutagenic intermediates . This positions them as safer candidates for therapeutic development.

Metabolic and Stability Profiles

- Enzymatic Resistance : Silyl groups like BDMS can shield the carbamate bond from hydrolysis by esterases, prolonging bioavailability. This contrasts with ethyl or methyl esters, which are more prone to enzymatic cleavage .

Biological Activity

Carbamic acid derivatives, including (butyldimethylsilyl)methyl esters, are of significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of carbamic acid, (butyldimethylsilyl)methyl ester, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its role in various biological activities. The butyldimethylsilyl group enhances the stability and lipophilicity of the compound, potentially influencing its pharmacokinetics and bioavailability.

Antimicrobial Activity

Research has indicated that carbamic acid derivatives can exhibit antimicrobial properties. For instance, derivatives have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes. A study demonstrated that certain carbamic acid compounds possess inhibitory effects against resistant strains of Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) less than 1 µg/mL being favorable for therapeutic development .

Histone Deacetylase Inhibition

Carbamic acid compounds have also been investigated for their ability to inhibit histone deacetylase (HDAC) activity. HDAC inhibitors are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Compounds similar to this compound have demonstrated efficacy in preclinical models for various cancers .

Cytotoxicity and Cell Growth Inhibition

Studies have shown that certain carbamate derivatives can induce cytotoxic effects in cancer cell lines. For example, a derivative exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial integrity .

Research Findings

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of carbamic acid derivatives against multi-drug resistant bacteria. The results highlighted a compound structurally related to (butyldimethylsilyl)methyl ester that showed potent activity against Klebsiella pneumoniae.

- Cancer Therapeutics : Another study focused on the use of carbamate compounds as HDAC inhibitors in various cancer models. The findings suggested that these compounds could enhance the efficacy of existing chemotherapeutic agents by altering gene expression profiles related to cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.